[(6S,8S,9R,10S,11S,13S,14S,16R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
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Overview
Description
The compound [(6S,8S,9R,10S,11S,13S,14S,16R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is a complex organic molecule. This compound is characterized by its multiple fluorine atoms, hydroxyl groups, and a unique disulfide linkage. It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including the use of continuous flow reactors for efficient and scalable reactions. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of complex polycyclic structures.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability. The disulfide linkage can undergo redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]phenanthrene derivatives: These compounds share the same core structure but differ in the functional groups attached.
Fluorinated steroids: These compounds have similar fluorine atoms and hydroxyl groups but differ in their overall structure and biological activity.
Uniqueness
The compound’s unique combination of fluorine atoms, hydroxyl groups, and disulfide linkage sets it apart from other similar compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C48H58F4O10S2 |
---|---|
Molecular Weight |
935.1 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C48H58F4O10S2/c1-9-37(57)61-47(23(3)15-27-29-19-33(49)31-17-25(53)11-13-41(31,5)45(29,51)35(55)21-43(27,47)7)39(59)63-64-40(60)48(62-38(58)10-2)24(4)16-28-30-20-34(50)32-18-26(54)12-14-42(32,6)46(30,52)36(56)22-44(28,48)8/h11-14,17-18,23-24,27-30,33-36,55-56H,9-10,15-16,19-22H2,1-8H3/t23-,24-,27+,28+,29+,30+,33+,34+,35+,36+,41+,42+,43+,44+,45+,46+,47?,48?/m1/s1 |
InChI Key |
OQDFECAXWAAOEZ-SKHUXIGSSA-N |
Isomeric SMILES |
CCC(=O)OC1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SSC(=O)C5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)OC(=O)CC |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SSC(=O)C5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)OC(=O)CC |
Origin of Product |
United States |
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